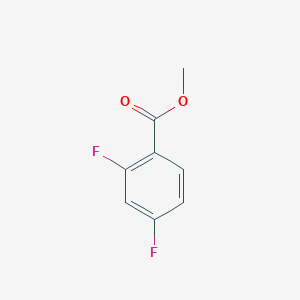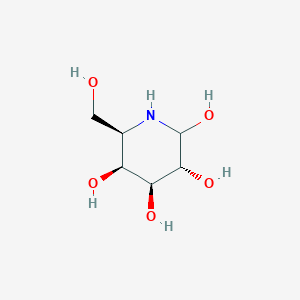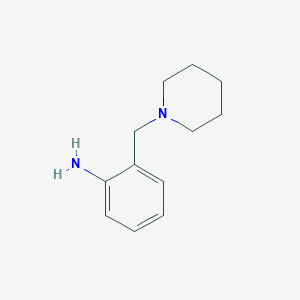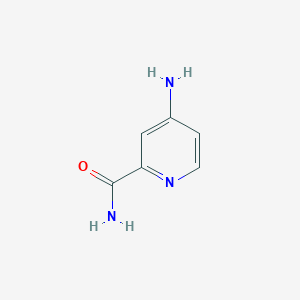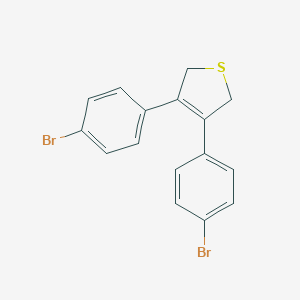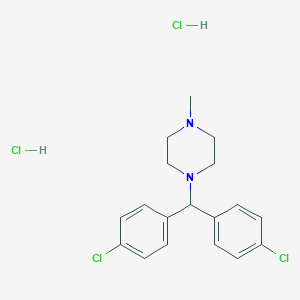
Piperazine, 1-(bis(p-chlorophenyl)methyl)-4-methyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(bis(p-chlorophenyl)methyl)-4-methyl-, dihydrochloride is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 360.3 g/mol. This compound is widely used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of Piperazine, 1-(bis(p-chlorophenyl)methyl)-4-methyl-, dihydrochloride is not fully understood. However, it has been shown to interact with various receptors in the central nervous system, including GABA and glutamate receptors. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Piperazine, 1-(bis(p-chlorophenyl)methyl)-4-methyl-, dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has also been shown to decrease the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
Piperazine, 1-(bis(p-chlorophenyl)methyl)-4-methyl-, dihydrochloride has several advantages and limitations for lab experiments. One advantage is that it is readily available and can be easily synthesized in the laboratory. This compound is also relatively inexpensive and has a long shelf life. However, one limitation is that it has a low solubility in water, which can make it difficult to work with in certain experiments. Additionally, this compound has been shown to have some cytotoxic effects, which can limit its use in certain cell-based assays.
Zukünftige Richtungen
There are several future directions for the research of Piperazine, 1-(bis(p-chlorophenyl)methyl)-4-methyl-, dihydrochloride. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and epilepsy. Another direction is to explore its potential as a pharmacological tool for drug discovery. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes.
Synthesemethoden
Piperazine, 1-(bis(p-chlorophenyl)methyl)-4-methyl-, dihydrochloride is synthesized by reacting p-chlorobenzyl chloride with piperazine in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield the dihydrochloride salt. This synthesis method is commonly used in the laboratory and has been well-documented in the literature.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(bis(p-chlorophenyl)methyl)-4-methyl-, dihydrochloride has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis and as a pharmacological tool in drug discovery. This compound has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been used in the treatment of various diseases, including cancer, epilepsy, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
108240-26-2 |
|---|---|
Molekularformel |
C18H22Cl4N2 |
Molekulargewicht |
408.2 g/mol |
IUPAC-Name |
1-[bis(4-chlorophenyl)methyl]-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C18H20Cl2N2.2ClH/c1-21-10-12-22(13-11-21)18(14-2-6-16(19)7-3-14)15-4-8-17(20)9-5-15;;/h2-9,18H,10-13H2,1H3;2*1H |
InChI-Schlüssel |
AYSKQNXSAOXFLF-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.Cl.Cl |
Kanonische SMILES |
CN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.Cl.Cl |
Andere CAS-Nummern |
108240-26-2 |
Synonyme |
1-[bis(4-chlorophenyl)methyl]-4-methyl-piperazine dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



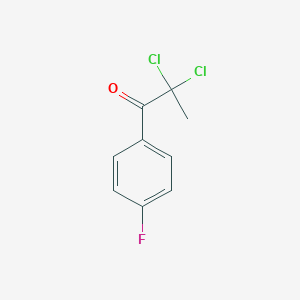
![4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile](/img/structure/B35426.png)
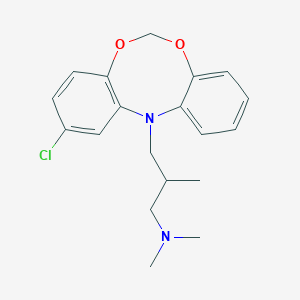

![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)
